1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine
Description
1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a bromo and methoxy group attached to a benzenesulfonyl moiety, which is further connected to a piperidine ring. The molecular formula of this compound is C13H16BrNO5S, and it has a molecular weight of 378.24 g/mol.
Properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFXBSCOHNTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine involves several steps, typically starting with the preparation of the benzenesulfonyl chloride derivative. The synthetic route generally includes:
Formation of the Benzenesulfonyl Chloride Derivative: This step involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperidine under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. Continuous flow reactions and microwave-assisted synthesis are some of the advanced techniques used in industrial settings .
Chemical Reactions Analysis
1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine can be compared with other piperidine derivatives, such as:
1-(4-Chloro-3-methoxybenzenesulfonyl)piperidine: Similar structure but with a chloro group instead of a bromo group.
1-(4-Fluoro-3-methoxybenzenesulfonyl)piperidine: Similar structure but with a fluoro group instead of a bromo group.
1-(4-Methyl-3-methoxybenzenesulfonyl)piperidine: Similar structure but with a methyl group instead of a bromo group.
The uniqueness of 1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
